Canniprene

Description

Properties

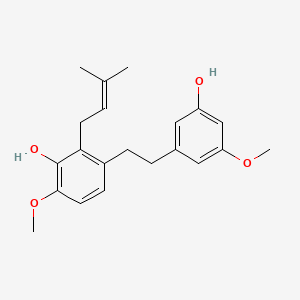

IUPAC Name |

3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQFSSVGVDXEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Record name | Canniprene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Canniprene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702065 | |

| Record name | Canniprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70677-47-3 | |

| Record name | Canniprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070677473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canniprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNIPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QD8NF292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural occurrence and isolation of Canniprene.

An In-depth Technical Guide to the Natural Occurrence and Isolation of Canniprene

Introduction

Canniprene is a prenylated bibenzyl (dihydrostilbenoid) compound found uniquely in Cannabis sativa.[1][2] First isolated in 1978 from a Thai strain of cannabis, it has since garnered scientific interest for its significant anti-inflammatory properties.[1] Unlike the more abundant cannabinoids such as THC and CBD, canniprene is a minor constituent of the plant.[1][3] This guide provides a comprehensive overview of its natural occurrence, detailed protocols for its isolation and purification, and methods for its analytical characterization, tailored for researchers and drug development professionals.

Natural Occurrence

Canniprene is a secondary metabolite produced by the Cannabis sativa L. plant.[1] Its accumulation is not uniform across the plant or its various strains.

Plant Material and Distribution

Canniprene has been identified in different strains of Cannabis sativa, including those originally from Thailand and Panama.[1] The primary location for canniprene accumulation within the plant is the leaves.[2][4][5] Research investigating 160 different C. sativa strains found no distinct correlation between the concentration of canniprene and the plant's specific phytocannabinoid profile (e.g., high THC or high CBD) or the age of the plant.[1][6] Interestingly, an inverse relationship has been observed between the concentrations of canniprene and the flavonoids cannflavin A and B, suggesting a potential competition in their respective biosynthetic pathways.[1][7]

Quantitative Data

The concentration of canniprene in Cannabis sativa leaves is highly variable among different strains. The following table summarizes the reported quantitative data.

| Plant Species | Plant Part | Concentration (% dry weight) | Reference |

| Cannabis sativa | Leaves | Traces to >0.2% | [2][5][6][8] |

Isolation and Purification Protocol

The isolation of canniprene from Cannabis sativa leaf material involves a multi-step process of extraction followed by chromatographic purification. As a lipophilic molecule, canniprene requires extraction with non-polar or semi-polar organic solvents.[9]

Step 1: Extraction of Crude Canniprene

This initial step aims to extract a broad range of secondary metabolites, including canniprene, from the dried plant material.

Methodology:

-

Material Preparation: Obtain dried and powdered leaf material from a Cannabis sativa strain known to produce canniprene.

-

Solvent Maceration:

-

Immerse the powdered leaf material in a non-polar solvent such as n-hexane. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Macerate for approximately 17-24 hours at room temperature with continuous stirring to ensure thorough extraction.[10]

-

-

Filtration: Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Solvent Evaporation: Evaporate the hexane from the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to prevent thermal degradation of metabolites. This yields a dark, resinous crude extract.

Step 2: Purification by Flash Chromatography

The crude extract contains a complex mixture of compounds. A preliminary purification step using flash chromatography is effective for initial fractionation and enrichment of the target compound.

Methodology:

-

Column Preparation: Pack a flash chromatography column with silica gel, equilibrating it with a non-polar mobile phase (e.g., n-hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the top of the column.

-

Elution: Begin elution with 100% n-hexane and gradually increase the polarity by introducing a more polar solvent like ethyl acetate in a stepwise gradient.

-

Fraction Collection: Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing canniprene.

-

Pooling and Concentration: Combine the canniprene-rich fractions and evaporate the solvent under vacuum to yield an enriched extract.

Step 3: High-Resolution Isolation by Preparative HPLC

For final purification to obtain high-purity canniprene, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12]

Methodology:

-

System and Column: Utilize a preparative HPLC system equipped with a C18 reversed-phase column.[13]

-

Mobile Phase: A typical mobile phase for cannabinoid separation is a gradient of acidified water and methanol or acetonitrile.[14]

-

Method Development: First, develop a separation method on an analytical scale to determine the optimal gradient and retention time for canniprene.[12]

-

Preparative Run: Scale up the analytical method to the preparative column. Dissolve the canniprene-enriched extract from the flash chromatography step in the mobile phase and inject it into the system.

-

Fraction Collection: Collect the eluate corresponding to the canniprene peak, often triggered by a UV detector signal or, for higher specificity, a mass selective detector (MSD).[12]

-

Final Concentration: Evaporate the solvent from the collected fraction to yield isolated, high-purity canniprene.

Analytical Characterization

The identity and purity of the isolated canniprene must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode-Array Detector (DAD) is used to determine the purity of the final compound.[13] The limit of detection (LOD) and limit of quantification (LOQ) for canniprene have been reported as 0.1 µg/mL and 0.3 µg/mL, respectively.[14]

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of canniprene (342.43 g/mol ).[1][14] In negative ion mode, canniprene generates a pseudo-molecular ion [M − H]− at m/z 341.[14]

-

Nuclear Magnetic Resonance (NMR): The definitive structural elucidation of canniprene is performed using NMR spectroscopy, as was done when the compound was first identified.[1]

Visualizations

Experimental Workflow for Canniprene Isolation

The following diagram illustrates the multi-step workflow for the isolation and purification of canniprene from Cannabis sativa.

Caption: Workflow for the isolation and purification of canniprene.

Canniprene's Anti-Inflammatory Signaling Pathway

Canniprene has been shown to potently inhibit the production of pro-inflammatory eicosanoids by targeting key enzymes in the 5-lipoxygenase (5-LO) and cyclooxygenase (COX) pathways.[2][7]

Caption: Inhibition of pro-inflammatory pathways by canniprene.

References

- 1. Therapeutic Potential and Predictive Pharmaceutical Modeling of Stilbenes in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document: The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains... - ChEMBL [ebi.ac.uk]

- 3. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. treadwellfarms.com [treadwellfarms.com]

- 5. The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. research.uniupo.it [research.uniupo.it]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Experimental drug preparation [bio-protocol.org]

- 11. m.youtube.com [m.youtube.com]

- 12. agilent.com [agilent.com]

- 13. cannabissciencetech.com [cannabissciencetech.com]

- 14. New Methods for the Comprehensive Analysis of Bioactive Compounds in Cannabis sativa L. (hemp) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of Canniprene: A Technical Guide

This technical guide provides a detailed overview of the in vitro mechanism of action of Canniprene, an isoprenylated bibenzyl found in Cannabis sativa. The information is targeted towards researchers, scientists, and drug development professionals, summarizing key findings on its anti-inflammatory and anticancer activities.

Anti-inflammatory Mechanism of Action

Canniprene has been shown to be a potent anti-inflammatory agent in vitro, primarily by inhibiting key enzymes involved in the eicosanoid biosynthesis pathway. Eicosanoids are signaling molecules that play a crucial role in inflammation.

1.1. Inhibition of the 5-Lipoxygenase (5-LO) Pathway

Canniprene potently inhibits the 5-lipoxygenase pathway, which is responsible for the production of pro-inflammatory leukotrienes.[1][2][3][4][5] This is considered a major contributor to its anti-inflammatory effects.

1.2. Inhibition of the Cyclooxygenase (COX) Pathway

Canniprene also affects the generation of prostaglandins by inhibiting the cyclooxygenase (COX) pathway, specifically targeting microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][3][4][5] In silico modeling suggests that canniprene is a more potent inhibitor of COX-2 than COX-1, which is a desirable characteristic for an anti-inflammatory compound as it may reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.[3]

1.3. Quantitative Data on Anti-inflammatory Activity

The following table summarizes the quantitative data on the inhibitory activity of Canniprene against key enzymes in the inflammatory pathways.

| Target Enzyme/Pathway | IC50 Value (µM) | Reference |

| 5-Lipoxygenase (5-LO) | 0.4 | [1][2][4][5] |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 10 | [1][2][4][5] |

| Cyclooxygenase-1 (COX-1) (in silico) | 14.53 (Inhibition Constant) | [3] |

| Cyclooxygenase-2 (COX-2) (in silico) | 0.21 (Inhibition Constant) | [3] |

1.4. Signaling Pathway Diagrams

The following diagrams illustrate the points of inhibition by Canniprene in the 5-lipoxygenase and cyclooxygenase pathways.

Anticancer Mechanism of Action

In vitro studies have demonstrated the antiproliferative and cytotoxic effects of Canniprene against several human cancer cell lines.[3]

2.1. Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of Canniprene.

| Cancer Cell Line | Cell Type | Inhibitory Rate |

| MCF-7 | Human breast cancer | >80% |

| A549 | Human lung adenocarcinoma | >80% |

| HepG2 | Human liver carcinoma | >80% |

| HT-29 | Human colorectal adenocarcinoma | >80% |

Cytotoxic effects of canniprene on these cancer cells were also observed, with cell death approaching or exceeding 90%.[3]

2.2. Experimental Workflow for In Vitro Anticancer Activity

The following diagram outlines a general experimental workflow for assessing the in vitro anticancer effects of a compound like Canniprene.

Experimental Protocols

While detailed, step-by-step protocols are not available in the provided search results, the following are generalized methodologies for the key experiments cited based on standard laboratory practices.

3.1. 5-Lipoxygenase (5-LO) Inhibition Assay (General Protocol)

-

Objective: To determine the inhibitory effect of Canniprene on 5-LO activity.

-

Principle: This assay measures the production of leukotrienes from arachidonic acid by 5-LO. The inhibition of this production is quantified.

-

Methodology:

-

A reaction mixture containing purified 5-LO enzyme, calcium chloride, and ATP in a suitable buffer is prepared.

-

Canniprene at various concentrations is pre-incubated with the enzyme mixture.

-

The reaction is initiated by adding the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the products (leukotrienes) are extracted.

-

The amount of leukotrienes produced is quantified using methods like HPLC or ELISA.

-

The percentage of inhibition is calculated by comparing the product formation in the presence and absence of Canniprene.

-

The IC50 value is determined from the dose-response curve.

-

3.2. Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (General Protocol)

-

Objective: To determine the inhibitory effect of Canniprene on mPGES-1 activity.

-

Principle: This assay measures the conversion of PGH2 to PGE2 by mPGES-1.

-

Methodology:

-

Microsomes containing mPGES-1 are prepared from a suitable source (e.g., cells overexpressing the enzyme).

-

The microsomes are incubated with Canniprene at various concentrations in the presence of a reducing agent like glutathione.

-

The reaction is started by adding the substrate, PGH2.

-

The mixture is incubated for a short period at a controlled temperature (e.g., 4°C).

-

The reaction is terminated, and the product, PGE2, is quantified using techniques such as LC-MS/MS or a specific immunoassay.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

3.3. Cell Proliferation/Viability Assay (e.g., MTT Assay) (General Protocol)

-

Objective: To assess the effect of Canniprene on the proliferation and viability of cancer cells.

-

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Canniprene and a vehicle control.

-

After a specific incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well.

-

The plates are incubated for a few hours to allow for the formation of formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The inhibitory rate and IC50 value can be determined from the dose-response curve.

-

Neuroprotective Effects

The current body of research on the specific neuroprotective effects of Canniprene in vitro is limited. While some studies suggest that polyphenolic compounds from Cannabis sativa may have neuroprotective properties by modulating oxidative stress, specific data on Canniprene's direct effects on neuronal cells, such as protection against excitotoxicity or oxidative damage, are not yet well-documented in the provided search results.[6]

Conclusion

In vitro evidence strongly suggests that Canniprene is a promising anti-inflammatory and anticancer agent. Its primary mechanism of action involves the dual inhibition of the 5-lipoxygenase and cyclooxygenase pathways, which are critical in inflammation. Furthermore, it demonstrates significant antiproliferative and cytotoxic effects against a range of cancer cell lines. Further research is warranted to fully elucidate the detailed molecular mechanisms and to explore its therapeutic potential in in vivo models. The neuroprotective effects of Canniprene remain an area that requires more focused investigation.

References

- 1. The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential and Predictive Pharmaceutical Modeling of Stilbenes in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.uniupo.it [research.uniupo.it]

- 5. The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains. | Semantic Scholar [semanticscholar.org]

- 6. Cannabis sativa L. polyphenols modulate oxidative stress in vitro acting as neuroprotective agents - American Chemical Society [acs.digitellinc.com]

Canniprene: A Technical Whitepaper on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canniprene, a prenylated bibenzyl compound unique to Cannabis sativa, has emerged as a promising natural product with significant anti-inflammatory potential. This document provides a comprehensive technical overview of the current scientific understanding of Canniprene's anti-inflammatory properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. This whitepaper is intended to serve as a resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of Canniprene.

Introduction

The search for novel anti-inflammatory agents from natural sources has identified Cannabis sativa as a rich reservoir of bioactive compounds beyond the well-characterized cannabinoids. Among these, Canniprene has demonstrated potent inhibitory effects on key enzymes involved in the inflammatory cascade. Its unique chemical structure and significant bioactivity warrant a detailed examination of its potential as a lead compound for the development of new anti-inflammatory therapies.

Mechanism of Action: Inhibition of the Eicosanoid Pathway

The primary anti-inflammatory mechanism of Canniprene elucidated to date is its potent inhibition of enzymes within the eicosanoid signaling pathway. Eicosanoids, including prostaglandins and leukotrienes, are lipid mediators that play a central role in initiating and sustaining inflammatory responses.

Canniprene has been shown to potently inhibit 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1][2][3] Additionally, it affects the generation of prostaglandins by inhibiting the cyclooxygenase (COX) pathway, specifically targeting microsomal prostaglandin E2 synthase-1 (mPGES-1).[1][2][3] In silico modeling has further elucidated its inhibitory potential against COX-1 and COX-2 enzymes.[4]

Quantitative Data on Enzyme Inhibition

The inhibitory efficacy of Canniprene against key inflammatory enzymes has been quantified in several studies. The following tables summarize the available data for easy comparison.

Table 1: Inhibitory Activity of Canniprene on 5-Lipoxygenase (5-LO) and Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1)

| Enzyme | IC₅₀ (μM) | Source |

| 5-Lipoxygenase (5-LO) | 0.4 | [1][2] |

| Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) | 10 | [1][2] |

Table 2: In Silico Predicted Inhibition Constants (Ki) of Canniprene for Cyclooxygenase (COX) Isoforms

| Enzyme | Inhibition Constant (Ki) (μM) | Source |

| Cyclooxygenase-1 (COX-1) | 14.53 | [4] |

| Cyclooxygenase-2 (COX-2) | 0.21 | [4] |

Potential Downstream Signaling Pathways

While direct evidence for Canniprene's modulation of downstream signaling pathways is currently limited, the known effects of other cannabinoids and anti-inflammatory compounds suggest potential involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of the expression of numerous pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS). Further research is required to definitively establish the effects of Canniprene on these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key target for many anti-inflammatory drugs.

MAPK Signaling Pathway

The MAPK signaling cascades are crucial for transmitting extracellular signals to the nucleus to regulate gene expression. Various MAPKs, such as p38 and JNK, are activated by inflammatory stimuli and contribute to the production of inflammatory mediators.

Cytokine and iNOS Expression

Pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are key drivers of inflammation. Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide, a potent inflammatory mediator. The ability of Canniprene to modulate the expression of these molecules is a critical area for future investigation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the typical experimental protocols used to assess the anti-inflammatory properties of compounds like Canniprene.

5-Lipoxygenase (5-LO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of 5-LO, which catalyzes the conversion of arachidonic acid to leukotrienes.

-

Enzyme Source: Recombinant human 5-LO or isolated human polymorphonuclear leukocytes (PMNLs).

-

Substrate: Arachidonic acid.

-

Assay Principle: The activity of 5-LO is determined by measuring the formation of its products, typically leukotriene B4 (LTB4) or 5-hydroxyeicosatetraenoic acid (5-HETE), using methods like HPLC or ELISA.

-

Procedure:

-

Pre-incubate the 5-LO enzyme with various concentrations of Canniprene or a control vehicle in an appropriate buffer.

-

Initiate the reaction by adding arachidonic acid and calcium ions.

-

Incubate for a defined period at 37°C.

-

Stop the reaction by adding a suitable quenching agent.

-

Extract the lipid products.

-

Quantify the product formation using a validated analytical method.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibition Assay

This assay evaluates the inhibitory effect of a compound on the conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂) by mPGES-1.

-

Enzyme Source: Microsomal fraction from IL-1β-stimulated A549 cells or other suitable cell lines expressing mPGES-1.

-

Substrate: Prostaglandin H₂ (PGH₂).

-

Assay Principle: The enzymatic activity is measured by quantifying the amount of PGE₂ produced, typically by ELISA or LC-MS/MS.

-

Procedure:

-

Pre-incubate the microsomal preparation containing mPGES-1 with different concentrations of Canniprene or a control vehicle in the presence of a reducing agent like glutathione.

-

Initiate the reaction by adding the substrate PGH₂.

-

Incubate for a short period on ice to minimize non-enzymatic degradation of PGH₂.

-

Terminate the reaction with a stop solution (e.g., a solution of ferric chloride).

-

Quantify the PGE₂ produced using a competitive ELISA or a sensitive LC-MS/MS method.

-

Determine the IC₅₀ value from the dose-response curve.

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

These assays determine the selective inhibition of the two COX isoforms.

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: COX activity is typically measured by detecting the production of prostaglandins (e.g., PGE₂) or by monitoring oxygen consumption during the reaction.

-

Procedure (PGE₂ detection):

-

Pre-incubate the respective COX isoenzyme with various concentrations of Canniprene or a control vehicle.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Stop the reaction.

-

Quantify the PGE₂ produced using ELISA or LC-MS/MS.

-

Calculate the IC₅₀ values for each isoform to determine selectivity.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially involved in Canniprene's anti-inflammatory action and a general workflow for its in vitro evaluation.

Caption: Eicosanoid and potential downstream signaling pathways targeted by Canniprene.

Caption: General experimental workflow for evaluating the anti-inflammatory activity of Canniprene.

Conclusion and Future Directions

Canniprene has demonstrated significant anti-inflammatory properties, primarily through the potent inhibition of key enzymes in the eicosanoid pathway. The available quantitative data highlight its potential as a lead compound for the development of novel anti-inflammatory drugs.

Future research should focus on several key areas:

-

In vivo efficacy: Studies in animal models of inflammation are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of Canniprene.

-

Downstream signaling: Elucidating the effects of Canniprene on the NF-κB and MAPK signaling pathways and its impact on cytokine and iNOS expression will provide a more complete understanding of its mechanism of action.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of Canniprene analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

-

Safety and toxicology: Comprehensive toxicological studies are essential to determine the safety profile of Canniprene for potential therapeutic use.

References

- 1. researchgate.net [researchgate.net]

- 2. The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

The Pharmacological Potential of Canniprene in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dated: November 7, 2025

Abstract

Neuroinflammation is a critical pathological component of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis. The intricate interplay of inflammatory mediators contributes to neuronal damage and disease progression. Canniprene, a prenylated bibenzyl found in Cannabis sativa, has emerged as a compound of interest due to its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Canniprene's pharmacological potential in the context of neurodegenerative diseases. While direct experimental evidence in neurodegenerative models is currently limited, this document extrapolates its potential based on its known mechanisms of action, specifically the potent inhibition of the 5-lipoxygenase (5-LO) and cyclooxygenase (COX)/microsomal prostaglandin E2 synthase-1 (mPGES-1) pathways. This guide summarizes the available quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts in this promising area.

Introduction: The Rationale for Investigating Canniprene in Neurodegeneration

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates chronic neuroinflammation as a key driver of this neuronal damage.[1][2] Microglial activation and the subsequent release of pro-inflammatory mediators, such as leukotrienes and prostaglandins, create a neurotoxic environment that exacerbates the underlying pathology of diseases like Alzheimer's and Parkinson's.[3][4]

Canniprene is a unique isoprenylated bibenzyl compound found in Cannabis sativa.[5] Unlike the more extensively studied cannabinoids such as THC and CBD, Canniprene's biological activity is less characterized. However, recent research has highlighted its potent anti-inflammatory effects, making it a compelling candidate for investigation as a neuroprotective agent.[5][6] Its structural class, prenylated bibenzyls, has also been associated with neuroprotective activities in preclinical models, further strengthening the rationale for its study.[5]

This guide will focus on the established anti-inflammatory mechanisms of Canniprene and their direct relevance to the inflammatory cascades implicated in neurodegenerative disorders.

Quantitative Data on the Bioactivity of Canniprene

The primary mechanism of action identified for Canniprene is the inhibition of key enzymes in the eicosanoid biosynthesis pathway, which are critical mediators of inflammation. The available quantitative data from in vitro and in silico studies are summarized below.

| Parameter | Target Enzyme/Pathway | Value | Assay Type | Reference |

| IC₅₀ | 5-Lipoxygenase (5-LO) | 0.4 µM | Cell-based assay | [5] |

| IC₅₀ | Cyclooxygenase/Microsomal Prostaglandin E₂ Synthase (COX/mPGES-1) | 10 µM | Cell-based assay | [5] |

| Inhibition Constant (Ki) | Cyclooxygenase-1 (COX-1) | 14.53 µM | In silico modeling | [7] |

| Inhibition Constant (Ki) | Cyclooxygenase-2 (COX-2) | 0.21 µM | In silico modeling | [7] |

Key Signaling Pathways Targeted by Canniprene

Canniprene exerts its anti-inflammatory effects by modulating two major pathways involved in the production of pro-inflammatory eicosanoids: the 5-lipoxygenase (5-LO) pathway and the cyclooxygenase (COX) pathway, with a notable impact on the downstream enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1).

Inhibition of the 5-Lipoxygenase (5-LO) Pathway

The 5-LO pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators implicated in neuroinflammation.[8][9] Canniprene has been shown to be a potent inhibitor of this pathway.[5]

Caption: Inhibition of the 5-Lipoxygenase Pathway by Canniprene.

Inhibition of the COX/mPGES-1 Pathway

The COX enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is then further metabolized to various prostaglandins, including the highly pro-inflammatory prostaglandin E2 (PGE2). The synthesis of PGE2 is catalyzed by microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that is often upregulated during inflammation.[3][10] Canniprene inhibits this pathway, with in silico data suggesting a higher selectivity for COX-2 over COX-1.[5][7]

References

- 1. Cannabinoids in Neurodegenerative Disorders and Stroke/Brain Trauma: From Preclinical Models to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabis sativa and Cannabidiol: A Therapeutic Strategy for the Treatment of Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A systematic review of minor phytocannabinoids with promising neuroprotective potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inflammation Drives Alzheimer's Disease: Emphasis on 5-lipoxygenase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-Lipoxygenase as modulator of Alzheimer’s γ-secretase and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Canniprene and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canniprene, a prenylated bibenzyl compound unique to Cannabis sativa, has emerged as a promising natural product in early-stage research, demonstrating significant anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the core findings related to Canniprene and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Canniprene and its derivatives.

Table 1: Anti-Inflammatory Activity of Canniprene

| Target | IC50 / Inhibition Constant (µM) | Source |

| 5-Lipoxygenase (5-LOX) | 0.4 | [1] |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | 10 | [1] |

| Cyclooxygenase-1 (COX-1) | 14.53 | [2] |

| Cyclooxygenase-2 (COX-2) | 0.21 | [2] |

Table 2: Cytotoxic and Anti-Proliferative Activity of Canniprene and Its Derivatives

| Compound | Cell Line | Activity Type | IC50 (µM) / % Inhibition | Source |

| Canniprene | MCF-7 (Breast Cancer) | Anti-proliferative | >80% inhibition | [2] |

| Canniprene | A549 (Lung Adenocarcinoma) | Anti-proliferative | >80% inhibition | [2] |

| Canniprene | HepG2 (Liver Carcinoma) | Anti-proliferative | >80% inhibition | [2] |

| Canniprene | HT-29 (Colorectal Adenocarcinoma) | Anti-proliferative | >80% inhibition | [2] |

| Canniprene B | Pancreatic Cancer | Cytotoxic | 2.5 | [3] |

| Canniprene B | Various Cancer Cell Lines | Cytotoxic | 2.5 - 33.52 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay is designed to determine the inhibitory effect of a compound on the activity of the 5-LOX enzyme, which is crucial in the biosynthesis of pro-inflammatory leukotrienes.

General Protocol:

-

Enzyme Preparation: Recombinant human 5-LOX is typically used. The enzyme is stored at -80°C and diluted in a suitable buffer (e.g., phosphate buffer, pH 7.4) immediately before use.

-

Reaction Mixture: The assay is usually performed in a 96-well plate format. Each well contains the 5-LOX enzyme, the test compound (Canniprene or its derivative) at various concentrations, and a buffer solution containing calcium chloride and ATP.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Detection: The formation of 5-LOX products, such as 5-hydroperoxyeicosatetraenoic acid (5-HPETE), is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) using a spectrophotometer.[4] Alternatively, fluorescent-based assays can be employed.[5]

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control (vehicle-treated) reaction. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined by plotting the percentage of inhibition against the compound concentration.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This assay evaluates the ability of a compound to inhibit mPGES-1, an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation.

General Protocol:

-

Microsome Preparation: Microsomes containing mPGES-1 are typically prepared from cells stimulated with pro-inflammatory agents like interleukin-1β (e.g., A549 cells).[6]

-

Reaction Mixture: The assay is conducted in a suitable buffer (e.g., phosphate buffer) containing the microsomal preparation, the test compound, and the co-substrate glutathione.

-

Initiation of Reaction: The reaction is started by adding the substrate, prostaglandin H2 (PGH2).

-

Detection: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Data Analysis: The inhibitory activity is expressed as the percentage of PGE2 production relative to a control, and the IC50 value is calculated.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of a compound against cancer cell lines by measuring cell density based on the measurement of cellular protein content.

General Protocol:

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Canniprene B) for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with the Sulforhodamine B dye, which binds to cellular proteins.

-

Solubilization and Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is then measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of living cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The primary anti-inflammatory mechanism of Canniprene involves the modulation of the arachidonic acid metabolic pathway.

Canniprene exerts its anti-inflammatory effects by directly inhibiting key enzymes in the arachidonic acid cascade.[1][2] It potently inhibits 5-lipoxygenase (5-LOX), thereby blocking the production of pro-inflammatory leukotrienes.[1] Additionally, it inhibits the cyclooxygenase (COX) pathway, showing a degree of selectivity for COX-2 over COX-1, and also inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), which is the terminal enzyme responsible for producing the pro-inflammatory prostaglandin E2 (PGE2).[1][2]

While the direct targets of Canniprene in the arachidonic acid pathway are well-documented, the broader signaling networks affected by cannabinoids suggest other potential mechanisms. These include the modulation of transcription factors like NF-κB and peroxisome proliferator-activated receptors (PPARs), which are central regulators of inflammation and cell proliferation.[8][9][10]

The logical flow of early-stage Canniprene research begins with its isolation from Cannabis sativa, followed by a battery of in vitro assays to determine its biological activity. Quantitative analysis of these assays provides key metrics like IC50 values, which then inform more detailed mechanistic studies to elucidate its mode of action.

Conclusion

Early-stage research on Canniprene and its derivatives has revealed a promising pharmacological profile, particularly in the realms of anti-inflammatory and anti-cancer activity. Its multi-targeted inhibition of the arachidonic acid cascade provides a strong mechanistic basis for its observed effects. Further research is warranted to explore the full therapeutic potential of this class of compounds, including more extensive studies on a wider range of derivatives, in vivo efficacy and safety profiling, and a deeper investigation into their effects on other key signaling pathways. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel therapeutics derived from natural products.

References

- 1. The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential and Predictive Pharmaceutical Modeling of Stilbenes in Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Canniprene B, a new prenylated dihydrostilbene with cytotoxic activities from the leaves of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An update on PPAR activation by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

Canniprene's role in the entourage effect of cannabis.

An In-depth Technical Guide on the Role of Cannaflavins in the Entourage Effect of Cannabis

Introduction

The therapeutic potential of Cannabis sativa L. has been increasingly attributed to the synergistic interplay of its constituent phytochemicals—a concept known as the "entourage effect".[1][2] While research has historically centered on cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), evidence indicates that other compound classes, including terpenes and flavonoids, are crucial contributors to the plant's overall pharmacological profile.[2][3]

This technical guide focuses on a unique subclass of flavonoids found almost exclusively in Cannabis sativa, known as cannaflavins—specifically Cannaflavin A, B, and C.[4] These prenylated and geranylated flavones exhibit potent biological activities, most notably as anti-inflammatory agents, that are distinct from and complementary to those of cannabinoids.[5][6] For researchers and drug development professionals, understanding the biochemical pathways, pharmacological mechanisms, and synergistic potential of cannaflavins is essential for harnessing the full therapeutic power of cannabis and developing novel, targeted therapeutics. This document provides a detailed overview of the biosynthesis of cannaflavins, their mechanisms of action, their synergistic relationship with other cannabis compounds, and the experimental protocols used for their study.

Biochemistry and Biosynthesis of Cannaflavins

Cannaflavins are structurally derived from the flavone luteolin, featuring either a geranyl group (Cannaflavin A) or a prenyl group (Cannaflavin B) attached to the core structure.[4] Their biosynthesis is a multi-step enzymatic process that branches from the general phenylpropanoid pathway.

The process begins with the amino acid phenylalanine and malonyl-CoA.[4] A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) produces p-coumaroyl-CoA. Chalcone Synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This intermediate is subsequently converted through multiple steps involving enzymes like Chalcone Isomerase (CHI), Flavone Synthase (FNS), and Flavonoid 3'-Hydroxylase (F3'H) to produce the flavone luteolin. The final, characteristic steps in cannaflavin biosynthesis involve an O-methyltransferase (OMT) that converts luteolin to chrysoeriol, followed by the action of a specific prenyltransferase (PT), which adds either a geranyl diphosphate to yield Cannaflavin A or a dimethylallyl diphosphate to yield Cannaflavin B.[4]

Pharmacological Properties and Contribution to the Entourage Effect

The primary mechanism through which cannaflavins contribute to the entourage effect is their potent anti-inflammatory activity, which complements the actions of cannabinoids.

Anti-inflammatory Mechanism

Cannaflavins A and B are powerful anti-inflammatory agents that function primarily by dually inhibiting two key enzymes in the eicosanoid signaling pathway: microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX).[4][7]

-

mPGES-1 Inhibition: This enzyme is the terminal synthase responsible for producing prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and fever. By inhibiting mPGES-1, cannaflavins directly reduce the synthesis of PGE2.[4][5]

-

5-LOX Inhibition: This enzyme catalyzes the initial step in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators involved in conditions like asthma and arthritis.[4][7]

Importantly, Cannaflavin A exhibits only weak inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[4][5] This is a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects due to COX-1 inhibition.[5] This targeted action allows cannaflavins to reduce inflammation without the common adverse effects of broad-spectrum inhibitors. Studies have shown that cannaflavins are approximately 30 times more effective than aspirin at inhibiting PGE2 release in vitro.[5]

Synergistic Interactions

The entourage effect arises from the interaction of cannaflavins with other cannabis compounds, leading to enhanced therapeutic outcomes.

-

With Cannabinoids: While cannabinoids like CBD also possess anti-inflammatory properties, they primarily interact with the endocannabinoid system. Cannaflavins act on a different and complementary pathway (prostaglandin and leukotriene synthesis). This multi-target approach may result in a more profound anti-inflammatory and analgesic effect than either compound class could achieve alone. Furthermore, studies have demonstrated that Cannaflavin A can act synergistically with cannabinoids including THC, CBD, cannabichromene (CBC), and cannabivarin (CBV) to induce cytotoxic effects in human bladder cancer cell lines.[1][8]

-

With Terpenes: Many terpenes found in cannabis, such as β-caryophyllene, myrcene, and α-pinene, also have documented anti-inflammatory and analgesic properties.[4] The combined presence of cannaflavins and these terpenes could lead to an additive or synergistic enhancement of these effects, further contributing to the therapeutic profile of full-spectrum cannabis extracts.[2]

Quantitative Data

The potency of cannaflavins has been quantified in several preclinical models. The data highlights their significant anti-inflammatory activity at micromolar concentrations.

Table 1: In Vitro Anti-inflammatory Activity of Cannaflavins

| Compound | Assay/Target Enzyme | System/Cell Type | IC₅₀ Value (μM) | Reference(s) |

|---|---|---|---|---|

| Cannaflavin A | TPA-induced PGE₂ Release | Human Rheumatoid Synovial Cells | 0.7 | [6] |

| Cannaflavin B | TPA-induced PGE₂ Release | Human Rheumatoid Synovial Cells | 0.7 | [3] |

| Cannaflavin A | Microsomal Prostaglandin E synthase-1 (mPGES-1) | Cell-free assay | 1.8 | [6][7] |

| Cannaflavin B | Microsomal Prostaglandin E synthase-1 (mPGES-1) | Cell-free assay | 3.7 | [3][7] |

| Cannaflavin A | 5-Lipoxygenase (5-LOX) | Cell-free assay | 0.9 | [7] |

| Cannaflavin B | 5-Lipoxygenase (5-LOX) | Cell-free assay | 0.8 | [7] |

| Cannaflavin A | 5-Lipoxygenase (5-LOX) | Cell-based assay | 1.6 - 2.4 |[7] |

Table 2: Concentration of Cannaflavins in Cannabis sativa L.

| Plant Part | Compound | Concentration Range | Reference(s) |

|---|---|---|---|

| Inflorescences | Cannaflavin A | 61.8 mg/kg (mean) | [4][9] |

| Inflorescences | Cannaflavin B | 84.5 mg/kg (mean) | [4][9] |

| Inflorescences | Total Flavonoids | 0.07 - 0.14% (dry weight) | [4][10] |

| Leaves | Total Flavonoids | 0.34 - 0.44% (dry weight) | [4][10] |

| Various Chemovars | Cannaflavin A | 15.2 - 478.38 ppm (μg/g) |[11] |

Experimental Protocols

Investigating the role of cannaflavins requires robust methods for their extraction, quantification, and biological assessment.

Extraction and Isolation

Due to the high abundance of cannabinoids, a selective extraction protocol is necessary to isolate cannaflavins.[4]

-

Defatting/Decannabinoiding (Pre-extraction): Air-dried and powdered cannabis material (leaves or inflorescences) is repeatedly macerated with a non-polar solvent such as petroleum spirit or n-hexane. This step removes the highly lipophilic cannabinoids and terpenes. The process is monitored using methods like Fast Blue Salt B staining until cannabinoids are no longer detected.[4]

-

Flavonoid Extraction: The residual, cannabinoid-free plant material is air-dried and then repeatedly extracted with a polar solvent like 100% ethanol, methanol, or acetone, often with the aid of ultrasonication to improve efficiency.[4][12]

-

Concentration and Purification: The resulting polar extract is concentrated under a vacuum. Further purification can be achieved using chromatographic techniques such as droplet counter-current chromatography or column chromatography over silica gel or other resins to yield pure cannaflavins.[4]

Quantification by HPLC-PDA

High-Performance Liquid Chromatography with a Photodiode Array detector is a standard method for the quantification of cannaflavins.[13]

-

Instrumentation: A standard HPLC system equipped with a PDA detector.

-

Column: A reverse-phase column, such as a Luna® C18 (150 × 4.6 mm, 3 μm), is commonly used.[13]

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid to improve peak shape. A typical isocratic mobile phase is acetonitrile:water (65:35, v/v).[13]

-

Flow Rate: Approximately 1.0 mL/min.[13]

-

Detection: Cannaflavins exhibit a characteristic UV absorption maximum around 342 nm, which is used for quantification.[13]

-

Quantification: Carried out by constructing a calibration curve using certified reference standards of Cannaflavin A, B, and C. The linear range is typically between 5-500 µg/mL.[11]

In Vitro Anti-inflammatory Assays

5.3.1 Cell-Based PGE₂ Production Inhibition Assay

This assay measures the ability of cannaflavins to inhibit the production of PGE₂ in cultured cells.

-

Cell Culture: Human rheumatoid synovial cells or a macrophage cell line (e.g., RAW264.7) are seeded in 96-well plates and cultured until confluent.[14][15]

-

Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., Cannaflavin A) or a vehicle control (DMSO).

-

Stimulation: Inflammation is induced by adding an agent like 12-O-tetradecanoylphorbol-13-acetate (TPA) or lipopolysaccharide (LPS).[5][15]

-

Incubation: The cells are incubated for a defined period (e.g., 8-24 hours) to allow for PGE₂ production.

-

Quantification: The cell culture supernatant is collected, and the concentration of PGE₂ is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[15][16]

-

Data Analysis: The percentage of inhibition is calculated relative to the stimulated control, and the IC₅₀ value is determined.

5.3.2 Cell-Free Enzyme Inhibition Assays (mPGES-1 and 5-LOX)

These assays directly measure the inhibitory effect of cannaflavins on the purified target enzymes.

-

Enzyme Preparation: Recombinant human mPGES-1 or 5-LOX enzyme is used.

-

Incubation: The enzyme is pre-incubated with the test compound (cannaflavin) or vehicle control in an appropriate buffer. For mPGES-1, glutathione is required as a cofactor.[17][18]

-

Reaction Initiation: The reaction is started by adding the specific substrate: Prostaglandin H₂ (PGH₂) for mPGES-1 or arachidonic acid for 5-LOX.[17][18]

-

Reaction Termination: After a set time, the reaction is stopped (e.g., by adding SnCl₂ solution for the mPGES-1 assay).[17]

-

Product Quantification: The amount of product formed (PGE₂ for mPGES-1, leukotrienes for 5-LOX) is quantified using methods like ELISA, HTRF, or RP-HPLC.[17][18]

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Conclusion and Future Directions

Cannaflavins represent a critical, yet often overlooked, component of the cannabis phytochemical arsenal. Their primary contribution to the entourage effect stems from their potent and targeted anti-inflammatory activity, which operates through pathways distinct from those modulated by cannabinoids. By dually inhibiting mPGES-1 and 5-LOX, cannaflavins significantly reduce the production of key inflammatory mediators (PGE₂ and leukotrienes), providing a complementary mechanism that can synergize with the effects of cannabinoids and terpenes.

The preclinical data are compelling, demonstrating high potency and a favorable mechanism of action that avoids the side effects of traditional COX inhibitors. Furthermore, initial studies showing synergistic anticancer effects with cannabinoids open new avenues for therapeutic development.

However, a significant challenge remains the low natural abundance of cannaflavins in the plant, which has historically limited research.[4] Future efforts must focus on:

-

Scaling Production: Developing high-yield synthetic or biosynthetic production protocols is crucial for enabling robust preclinical and clinical investigations.

-

Clinical Translation: Rigorous clinical trials are needed to validate the anti-inflammatory, analgesic, and synergistic effects observed in vitro and in animal models.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of cannaflavins is essential to understand their bioavailability and potential interactions with other drugs.

For drug development professionals, cannaflavins offer a promising scaffold for novel anti-inflammatory and potentially anticancer agents. A deeper understanding of their role in the entourage effect will be paramount to unlocking the full therapeutic potential of Cannabis sativa.

References

- 1. Anti-cancer properties of cannflavin A and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. marijuanamoment.net [marijuanamoment.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biological Activities of Cannflavins of the Cannabis Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids in Cannabis sativa: Biosynthesis, Bioactivities, and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannflavin A | 76735-57-4 | Benchchem [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Anti-cancer properties of cannflavin A and potential synergistic effects with gemcitabine, cisplatin, and cannabinoids in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Secondary Metabolites Profiled in Cannabis Inflorescences, Leaves, Stem Barks, and Roots for Medicinal Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ssi.shimadzu.com [ssi.shimadzu.com]

- 13. mdpi.com [mdpi.com]

- 14. Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Canniprene Bioactivity: A Technical Guide

Abstract: Canniprene is an isoprenylated bibenzyl (dihydrostilbenoid) unique to Cannabis sativa that has demonstrated significant anti-inflammatory properties.[1][2][3][4] Specifically, it potently inhibits the production of pro-inflammatory eicosanoids.[1][5] As interest in non-psychotropic constituents of Cannabis for therapeutic applications grows, robust methods for predicting the bioactivity and safety of these compounds are essential. In silico modeling offers a time- and cost-effective strategy to investigate molecular interactions, predict pharmacokinetic profiles, and elucidate potential mechanisms of action before undertaking extensive experimental assays.[6][7] This technical guide provides a comprehensive framework for the computational evaluation of Canniprene's bioactivity, detailing protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction. The methodologies and illustrative data presented herein are intended to serve as a foundational workflow for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction

Canniprene (3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol) is a natural product found in the leaves of various Cannabis sativa strains.[1][3][8] Unlike major cannabinoids, it is non-psychoactive and has garnered attention for its potential therapeutic effects. Published studies have shown that Canniprene is a potent inhibitor of 5-lipoxygenase (5-LO) with an IC50 of 0.4 μM and also affects the cyclooxygenase/microsomal prostaglandin E2 synthase (COX/mPGES) pathway with an IC50 of 10 μM.[1][5] These pathways are critical in the inflammatory cascade, making Canniprene a compelling candidate for anti-inflammatory drug discovery.

In silico techniques are indispensable in modern drug discovery, enabling the rapid screening and characterization of natural products.[9][10][11][12] By simulating the interaction of a ligand with its biological targets, these methods can predict binding affinity, identify key molecular interactions, and assess the stability of the resulting complex.[13][14] Furthermore, computational models can forecast a compound's ADMET properties, which is a critical step in evaluating its drug-likeness and potential for clinical success.[15][16][17]

This guide outlines a standardized in silico workflow to systematically evaluate the bioactivity of Canniprene. We present detailed protocols for:

-

Molecular Docking: To predict the binding modes and affinities of Canniprene against key inflammatory and metabolic protein targets.

-

Molecular Dynamics (MD) Simulations: To assess the stability and dynamics of the Canniprene-protein complexes.

-

ADMET Prediction: To evaluate the pharmacokinetic and safety profile of Canniprene.

In Silico Experimental Workflow

The overall computational workflow is designed to provide a multi-faceted evaluation of Canniprene's bioactivity, from target interaction to whole-body disposition.

Caption: A generalized workflow for the in silico analysis of Canniprene.

Methodologies and Protocols

Ligand and Protein Preparation

3.1.1 Ligand Preparation Protocol

-

Structure Retrieval: Obtain the 2D structure of Canniprene from the PubChem database (CID: 53439651).[18]

-

3D Conversion: Convert the 2D structure to a 3D structure using a molecular editor such as Avogadro or the online CORINA tool.

-

Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

-

File Format Conversion: Save the optimized structure in .pdbqt format for use with AutoDock Vina or a similar format required by the chosen docking software.[19][20]

3.1.2 Protein Target Selection and Preparation Protocol

-

Target Identification: Based on the known anti-inflammatory activity of Canniprene and the established pharmacology of other cannabis-derived compounds, select relevant protein targets.[21][22][23] For this guide, we select:

-

Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Protein Cleaning: Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential molecules, including water, co-crystallized ligands, and co-factors.[20]

-

Protonation and Repair: Add polar hydrogens and repair any missing side chains or atoms. Assign appropriate protonation states for amino acid residues at a physiological pH (7.4).

-

File Format Conversion: Save the prepared protein structures in the .pdbqt format for docking.[14]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[13][27]

3.2.1 Molecular Docking Protocol (AutoDock Vina)

-

Grid Box Generation: Define a grid box that encompasses the known active site or binding pocket of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding site.[19]

-

Docking Execution: Run the docking simulation using AutoDock Vina. The software will sample different conformations of Canniprene within the grid box and score them based on a semi-empirical free energy force field.

-

Pose Analysis: Analyze the output poses. The pose with the lowest binding affinity (most negative value) is typically considered the most favorable.[19]

-

Interaction Analysis: Visualize the best-scoring pose in complex with the protein. Identify and record key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the surrounding amino acid residues.

Illustrative Docking Results

The following table summarizes hypothetical docking results for Canniprene against the selected targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5-Lipoxygenase | 3O8Y | -9.8 | His367, His372, Ile673, Phe177 |

| PPARγ | 2PRG | -9.1 | Ser289, His323, His449, Tyr473 |

| CB1 Receptor | 5XRA | -8.5 | Ser383, Phe200, Trp279, Leu193 |

| CB2 Receptor | 5ZTY | -8.2 | Val113, Phe183, Trp258, Ile110 |

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time under simulated physiological conditions.[28][29]

3.3.1 MD Simulation Protocol (GROMACS)

-

System Preparation: Use the best-scoring docked complex from the molecular docking step as the starting structure.

-

Force Field Application: Generate topology files for the protein and ligand using a suitable force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).[28][30]

-

Solvation and Ionization: Place the complex in a periodic solvent box (e.g., TIP3P water model) and add ions (Na+, Cl-) to neutralize the system and mimic physiological salt concentration.[28][29]

-

Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.[28]

-

Equilibration: Conduct a two-phase equilibration process: first, under an NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the system's temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.[30][31]

-

Production Run: Run the final production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).[28]

-

Trajectory Analysis: Analyze the simulation trajectory to calculate the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).[28]

Illustrative MD Simulation Results

This table presents hypothetical stability metrics derived from a 100 ns MD simulation.

| Complex | Average RMSD (Å) | Average RMSF (Å) (Ligand) | Average Rg (Å) | Interpretation |

| Canniprene-5-LO | 1.8 ± 0.3 | 0.5 ± 0.1 | 22.5 ± 0.2 | Highly stable complex |

| Canniprene-PPARγ | 2.1 ± 0.4 | 0.7 ± 0.2 | 19.8 ± 0.3 | Stable complex |

ADMET Prediction

ADMET prediction models estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug.[9][32]

3.4.1 ADMET Prediction Protocol (SwissADME Web Server)

-

Input Structure: Submit the SMILES string or 2D structure of Canniprene to the SwissADME web server.

-

Property Calculation: The server calculates a wide range of physicochemical and pharmacokinetic properties.

-

Data Analysis: Analyze the output data, paying close attention to Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, cytochrome P450 (CYP) enzyme inhibition, and potential toxicity flags.

Illustrative ADMET Profile for Canniprene

| Property | Predicted Value | Guideline / Interpretation |

| Physicochemical | ||

| Molecular Weight | 342.43 g/mol | < 500 (Lipinski's Rule) |

| LogP (Consensus) | 4.85 | < 5 (Lipinski's Rule) |

| H-bond Donors | 2 | ≤ 5 (Lipinski's Rule) |

| H-bond Acceptors | 4 | ≤ 10 (Lipinski's Rule) |

| Pharmacokinetics | ||

| GI Absorption | High | Good oral bioavailability expected |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of common drug interactions |

| Drug-Likeness | ||

| Lipinski Violations | 0 | Favorable |

| Bioavailability Score | 0.55 | Good |

Potential Signaling Pathways

Based on the predicted interactions with CB1/CB2 and PPARγ, we can hypothesize Canniprene's involvement in key signaling pathways.

Cannabinoid Receptor Signaling

CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[21][22] Activation typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and modulation of ion channels.[33] This can subsequently influence downstream pathways like the MAP kinase cascade, affecting gene transcription related to cell survival and inflammation.[21][33]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Canniprene - Wikipedia [en.wikipedia.org]

- 4. The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains. | Semantic Scholar [semanticscholar.org]

- 5. Document: The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains... - ChEMBL [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. ojs.bonviewpress.com [ojs.bonviewpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of New Natural Products | PNPs & ANPs | In Silico Molecular Discovery [insilicomoleculardiscovery.com]

- 11. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. revista.nutricion.org [revista.nutricion.org]

- 14. researchgate.net [researchgate.net]

- 15. bitesizebio.com [bitesizebio.com]

- 16. fiveable.me [fiveable.me]

- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 18. Canniprene | C21H26O4 | CID 53439651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

- 20. Molecular Docking Approach of Natural Compound from Herbal Medicine in Java against Severe Acute Respiratory Syndrome Coronavirus-2 Receptor | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 21. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 29. 4.5. Molecular Dynamics Simulation [bio-protocol.org]

- 30. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 31. Protein-Ligand Complex [mdtutorials.com]

- 32. aurlide.fi [aurlide.fi]

- 33. jme.bioscientifica.com [jme.bioscientifica.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Canniprene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canniprene, a prenylated bibenzyl natural product isolated from Cannabis sativa, has garnered significant interest due to its notable anti-inflammatory and potential antitumor activities. This document provides detailed application notes and protocols for the total synthesis of Canniprene, offering researchers the necessary tools to produce this compound for further investigation. The synthesis of the core bibenzyl structure and the strategic introduction of the prenyl moiety are key focal points. This document outlines a plausible synthetic strategy based on established organic chemistry reactions, including Wittig olefination, hydrogenation, and Friedel-Crafts alkylation, culminating in the target molecule. Furthermore, quantitative data on the biological activities of Canniprene are summarized to provide context for its potential therapeutic applications.

Introduction

Canniprene (3,4'-dihydroxy-5-methoxy-5'-(3-methylbut-2-en-1-yl)bibenzyl) is a unique secondary metabolite found in Cannabis sativa. The first total synthesis of Canniprene was reported by Crombie and coworkers in 1980, paving the way for its chemical and biological evaluation[1][2][3]. Structurally, it features a bibenzyl (1,2-diphenylethane) core with a specific pattern of hydroxylation, methoxylation, and a characteristic prenyl (isoprenyl) group.

The biological profile of Canniprene is of particular interest to the drug development community. It has been shown to be a potent inhibitor of 5-lipoxygenase (5-LO) and also affects the cyclooxygenase (COX) pathway, both of which are critical in the inflammatory cascade. These properties suggest its potential as a lead compound for the development of novel anti-inflammatory agents.

This document details a feasible retrosynthetic analysis and a forward synthetic protocol for Canniprene, providing researchers with a practical guide for its laboratory-scale synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of Canniprene (1) suggests that the molecule can be constructed from two primary aromatic fragments. The bibenzyl core can be formed via a carbon-carbon bond-forming reaction, such as a Wittig reaction followed by hydrogenation, or through coupling reactions like the Suzuki-Miyaura coupling. The key challenge lies in the regioselective introduction of the substituents on both aromatic rings and the final prenylation step.

A plausible forward strategy involves the following key transformations:

-

Synthesis of the Stilbene Intermediate: A Wittig reaction between a suitably protected phosphonium ylide derived from 3,5-dimethoxybenzyl bromide and a protected 4-hydroxybenzaldehyde derivative can furnish the stilbene precursor.

-

Reduction of the Stilbene: Catalytic hydrogenation of the stilbene double bond will yield the corresponding bibenzyl core.

-

Demethylation and Prenylation: Selective demethylation of the methoxy groups followed by a regioselective Friedel-Crafts alkylation with a prenylating agent will install the characteristic isoprenyl side chain to afford Canniprene.

This strategy allows for the controlled assembly of the molecule and the introduction of the key functional groups in a stepwise manner.

Experimental Protocols

The following protocols describe a potential synthetic route to Canniprene.

Protocol 1: Synthesis of the Bibenzyl Core via Wittig Reaction and Hydrogenation

Step 1a: Preparation of 3,5-Dimethoxybenzyltriphenylphosphonium Bromide

-

To a solution of 3,5-dimethoxybenzyl bromide (1.0 eq) in anhydrous toluene (0.5 M), add triphenylphosphine (1.1 eq).

-

Heat the mixture to reflux for 4 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, and collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.

Step 1b: Wittig Reaction

-